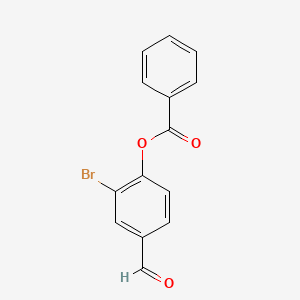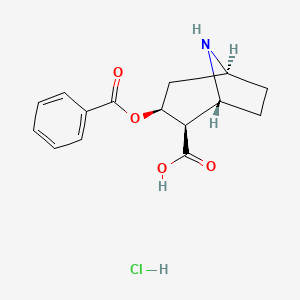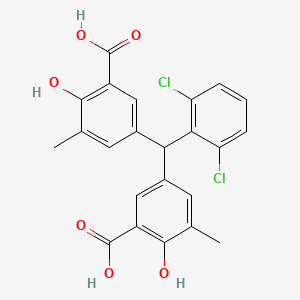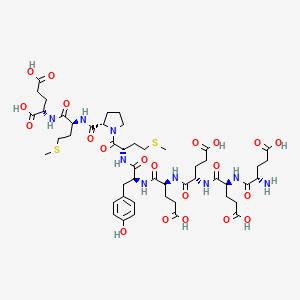
Glu-glu-glu-glu-tyr-met-pro-met-glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Glu-glu-glu-glu-tyr-met-pro-met-glu” is a peptide sequence composed of multiple amino acids. This sequence is part of the polyoma virus medium T antigen, which plays a significant role in cellular transformation and has been used in various scientific studies . The sequence includes glutamic acid (Glu), tyrosine (Tyr), methionine (Met), and proline (Pro), among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide sequence can be achieved through solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Industrial Production Methods
In an industrial setting, the production of peptides like “Glu-glu-glu-glu-tyr-met-pro-met-glu” can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection, washing, and coupling, making the process more efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific primers and DNA polymerases.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Medicine: Investigated for its potential as a therapeutic target or biomarker in various diseases.
Industry: Utilized in the production of antibodies and other research reagents.
Mechanism of Action
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” exerts its effects by interacting with specific molecular targets and pathways. In the context of the polyoma virus medium T antigen, it forms complexes with cellular proteins such as pp60c-src, a tyrosine-specific protein kinase. This interaction is crucial for the transforming activity of the medium T antigen . The peptide sequence also plays a role in activating the human calcium-sensing receptor, which can modify taste perception .
Comparison with Similar Compounds
Similar Compounds
Glu-Tyr:
Glu-Met: Another γ-glutamyl dipeptide with inhibitory effects on DPP-IV.
Glu-Gln-Glu: A tripeptide used in various biochemical applications.
Uniqueness
The uniqueness of “Glu-glu-glu-glu-tyr-met-pro-met-glu” lies in its specific sequence and its role in the polyoma virus medium T antigen. This sequence is crucial for the antigen’s ability to form complexes with cellular proteins and exert its transforming effects . Additionally, its ability to activate the human calcium-sensing receptor adds to its distinct properties .
Properties
CAS No. |
82123-81-7 |
|---|---|
Molecular Formula |
C49H71N9O21S2 |
Molecular Weight |
1186.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C49H71N9O21S2/c1-80-22-19-31(45(74)56-33(49(78)79)13-18-40(68)69)54-47(76)35-4-3-21-58(35)48(77)32(20-23-81-2)55-46(75)34(24-25-5-7-26(59)8-6-25)57-44(73)30(12-17-39(66)67)53-43(72)29(11-16-38(64)65)52-42(71)28(10-15-37(62)63)51-41(70)27(50)9-14-36(60)61/h5-8,27-35,59H,3-4,9-24,50H2,1-2H3,(H,51,70)(H,52,71)(H,53,72)(H,54,76)(H,55,75)(H,56,74)(H,57,73)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,78,79)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
FKXYRDYBKXIDDI-AGQURRGHSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
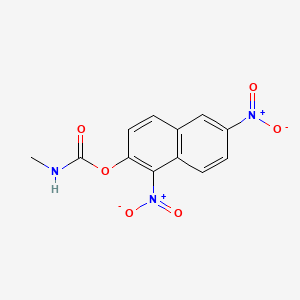
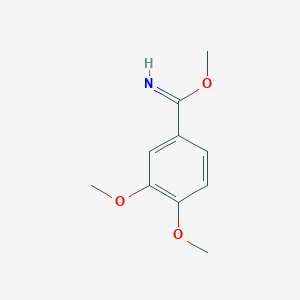
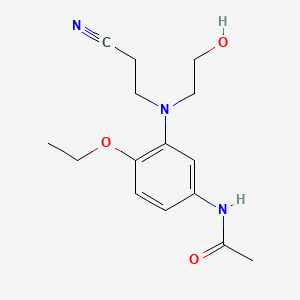
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
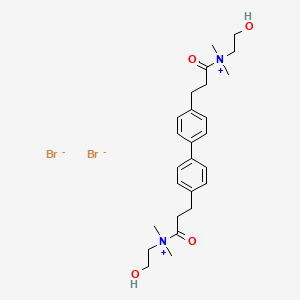
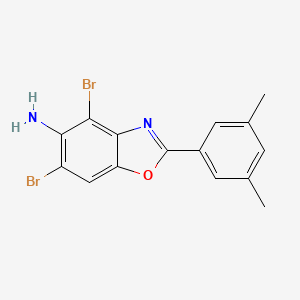
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
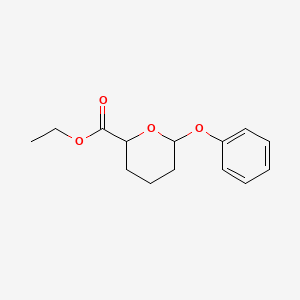
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
